molecular formula C10H21NO3S B1449397 2-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-ethanol CAS No. 1435489-66-9

2-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-ethanol

Cat. No. B1449397
M. Wt: 235.35 g/mol
InChI Key: CUPNNHXOHAKMRV-UHFFFAOYSA-N
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Description

“2-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-ethanol” is a complex organic compound. It contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The sulfonyl group in “2-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-ethanol” can be introduced using sulfonyl chlorides .


Molecular Structure Analysis

The molecule contains a piperidine ring, a propane-2-sulfonyl group, and an ethanol group . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The sulfonyl group is an organic analog of sulfuric acid .


Chemical Reactions Analysis

Piperidine derivatives can undergo intra- and intermolecular reactions leading to the formation of various substituted piperidines . The sulfonyl group in the molecule can react with water and other nucleophiles .

Safety And Hazards

While specific safety and hazard information for “2-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-ethanol” is not available, it’s important to note that sulfonyl chlorides, which could be used in its synthesis, are highly reactive towards water and can cause skin burns . Therefore, handling of such compounds should be done with care.

Future Directions

The future directions for “2-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-ethanol” could involve further exploration of its synthesis, properties, and potential applications. Given the importance of piperidine derivatives in the pharmaceutical industry , there could be interest in investigating its potential as a drug molecule.

properties

IUPAC Name

2-(1-propan-2-ylsulfonylpiperidin-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3S/c1-9(2)15(13,14)11-6-3-10(4-7-11)5-8-12/h9-10,12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPNNHXOHAKMRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CCC(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201243273
Record name 1-[(1-Methylethyl)sulfonyl]-4-piperidineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201243273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(Isopropylsulfonyl)piperidin-4-yl)ethanol

CAS RN

1435489-66-9
Record name 1-[(1-Methylethyl)sulfonyl]-4-piperidineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1435489-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(1-Methylethyl)sulfonyl]-4-piperidineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201243273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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